molecular formula C9H7FN2OS B8552569 2-Fluoro-4-(thiazol-2-yloxy)-phenylamine

2-Fluoro-4-(thiazol-2-yloxy)-phenylamine

Cat. No.: B8552569
M. Wt: 210.23 g/mol
InChI Key: GIMJRXLZPROENC-UHFFFAOYSA-N
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Description

2-Fluoro-4-(thiazol-2-yloxy)-phenylamine is a disubstituted phenylamine derivative featuring a fluorine atom at the 2-position and a thiazole ring linked via an oxygen atom at the 4-position. This compound combines the electron-withdrawing effects of fluorine with the aromatic heterocyclic thiazole moiety, which is known for its role in modulating biological activity and physicochemical properties.

Properties

Molecular Formula

C9H7FN2OS

Molecular Weight

210.23 g/mol

IUPAC Name

2-fluoro-4-(1,3-thiazol-2-yloxy)aniline

InChI

InChI=1S/C9H7FN2OS/c10-7-5-6(1-2-8(7)11)13-9-12-3-4-14-9/h1-5H,11H2

InChI Key

GIMJRXLZPROENC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=CS2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Substituent Variations

The substitution pattern and heterocyclic attachments significantly influence the properties of phenylamine derivatives. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Phenylamine Derivatives
Compound Name Substituent Positions Heterocycle/Linking Group Key Structural Features
2-Fluoro-4-(thiazol-2-yloxy)-phenylamine 2-F, 4-O-thiazole Thiazole (O-linked) Electron-withdrawing F; aromatic O-linked thiazole
(3,4-Dimethyl)phenylamine 3-CH₃, 4-CH₃ None Electron-donating methyl groups
4-Benzothiazol-2-yl-3-chlorophenylamine 3-Cl, 4-NH-benzothiazole Benzothiazole (NH-linked) Larger benzothiazole; Cl substituent
2-(4-Phenylthiazol-2-ylamino)-N-substituted acetamide 4-NH-thiazole, N-acetamide Thiazole (NH-linked) Amino-linked thiazole; acetamide tail
N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine 4-NH-thiazole, bulky aryl Thiazole (NH-linked) Bulky diphenylmethyl group

Key Observations :

  • Substituent Position : The 2,4-disubstitution in the target compound contrasts with 3,4-disubstituted analogues (e.g., (3,4-dimethyl)phenylamine), which show enhanced Nrf2 activation .
  • Linking Group: Oxygen-linked thiazole (target compound) vs.
  • Heterocycle Size : Benzothiazole () increases lipophilicity compared to smaller thiazole rings.

Physicochemical Properties

The fluorine atom and thiazole ring impart distinct solubility and stability characteristics:

Table 2: Physicochemical Properties Comparison
Compound logP (Predicted) Solubility (aq.) Thermal Stability
Target Compound ~2.8 Moderate High (due to F)
(3,4-Dimethyl)phenylamine ~1.5 High Moderate
4-Benzothiazol-2-yl-3-chlorophenylamine ~3.5 Low High
N-Substituted Acetamide ~2.2 Moderate-High Moderate

Key Findings :

  • Benzothiazole derivatives exhibit higher logP values, suggesting greater membrane permeability but lower aqueous solubility .

Key Insights :

  • Disubstitution at 3,4-positions (e.g., dimethyl groups) enhances Nrf2 activation, but 2,4-substitution (target compound) may alter target binding .
  • Replacement of phenylamine with bulkier groups (e.g., tetrahydropyranylamine) reduces toxicity, suggesting the target compound’s fluorine could similarly mitigate adverse effects .

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